molecular formula C13H20FNO3S B3020891 N-(2-(2-fluorophenyl)-2-methoxypropyl)propane-1-sulfonamide CAS No. 1797559-38-6

N-(2-(2-fluorophenyl)-2-methoxypropyl)propane-1-sulfonamide

Cat. No. B3020891
M. Wt: 289.37
InChI Key: VNCPSQQNECQVRF-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)propane-1-sulfonamide is a compound that falls within the broader class of sulfonamides, which are known for their various biological activities. Sulfonamides are a group of synthetic antibacterial agents that contain the sulfonamide group. The compound is structurally related to other sulfonamides that have been synthesized and studied for their antibacterial properties, as seen in the synthesis of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the coupling of an aniline derivative with aryl sulfonyl chlorides in a basic aqueous medium. This method was used to synthesize a series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides, which are structurally similar to the compound of interest . The synthesis process is environmentally benign and can be carried out at room temperature, which suggests that a similar approach could potentially be applied to synthesize N-(2-(2-fluorophenyl)-2-methoxypropyl)propane-1-sulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamides is crucial for their biological activity. The presence of different substituents on the aromatic ring and the nature of the sulfonamide group can significantly alter the inhibitory properties of these compounds. For instance, the significant activity of certain synthesized sulfonamide derivatives against bacterial strains was attributed to the presence of ethyl and tert-butyl groups in the molecule . This implies that the molecular structure of N-(2-(2-fluorophenyl)-2-methoxypropyl)propane-1-sulfonamide, particularly the fluorophenyl and methoxypropyl groups, would play a key role in its biological activity and interactions.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including reactions with sulfonyl chlorides and trifluoromethanesulfonic anhydride in the presence of bases to form sulfonic esters. This is demonstrated by the reaction of 2,2-bis(alkoxy-NNO-azoxy)propane-1,3-diols with sulfonyl chlorides to produce methane-, trifluoromethane-, benzene, and toluenesulfonates . These reactions are relevant to the synthesis and potential modification of N-(2-(2-fluorophenyl)-2-methoxypropyl)propane-1-sulfonamide, as they provide insight into how the compound could be chemically altered or functionalized.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the stability of sulfonic esters varies with the type of sulfonate group present, with triflates being thermally less stable than mesylates, benzenesulfonates, and tosylates . Although the specific physical and chemical properties of N-(2-(2-fluorophenyl)-2-methoxypropyl)propane-1-sulfonamide are not detailed in the provided papers, the properties of related compounds suggest that factors such as the presence of a fluorine atom and the type of sulfonate group would be important considerations in understanding its behavior and potential applications.

properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3S/c1-4-9-19(16,17)15-10-13(2,18-3)11-7-5-6-8-12(11)14/h5-8,15H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCPSQQNECQVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC(C)(C1=CC=CC=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide

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